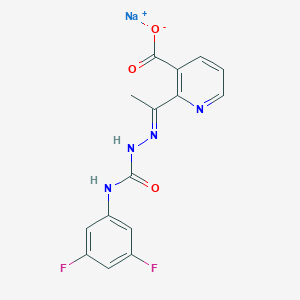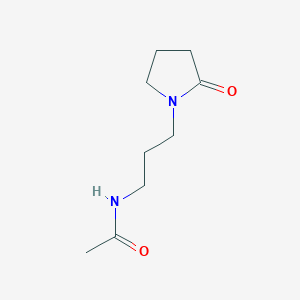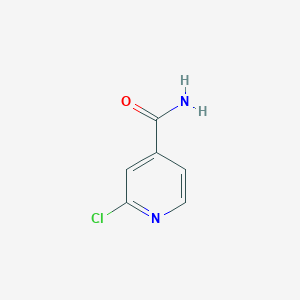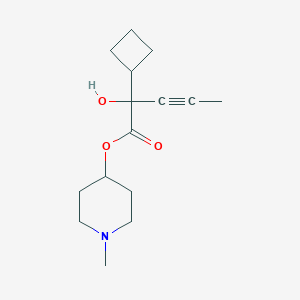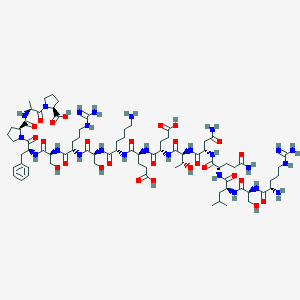
Glicentin (1-16)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glicentin (1-16) is a peptide hormone that is produced by the intestinal L-cells. It is a derivative of proglucagon, which is also the precursor of other hormones like glucagon, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). Glicentin (1-16) is known to have various biological effects, including regulating glucose homeostasis and food intake.
作用机制
Glicentin (Glicentin (1-16)) exerts its biological effects through binding to the G protein-coupled receptor, GLP-1 receptor (GLP-1R). Upon binding, Glicentin (Glicentin (1-16)) activates the GLP-1R signaling pathway, which leads to the stimulation of insulin secretion and inhibition of glucagon secretion. Glicentin (Glicentin (1-16)) also activates the satiety center in the brain, leading to a decrease in food intake.
Biochemical and Physiological Effects
Glicentin (Glicentin (1-16)) has various biochemical and physiological effects, including regulating glucose homeostasis, food intake, and inflammation. It stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using Glicentin (Glicentin (1-16)) in lab experiments is its high purity and yield when synthesized using SPPS or solution-phase peptide synthesis. Another advantage is its specificity for the GLP-1R, which allows for the study of the GLP-1R signaling pathway. However, one limitation is its short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for the study of Glicentin (Glicentin (1-16)). One direction is the development of Glicentin (Glicentin (1-16)) analogs with longer half-lives and higher potency. Another direction is the study of the effects of Glicentin (Glicentin (1-16)) on other physiological systems, such as the cardiovascular and immune systems. Additionally, the therapeutic potential of Glicentin (Glicentin (1-16)) in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion
Glicentin (Glicentin (1-16)) is a peptide hormone that has various biological effects, including regulating glucose homeostasis and food intake. It exerts its effects through binding to the GLP-1R and activating the GLP-1R signaling pathway. Glicentin (Glicentin (1-16)) has potential therapeutic applications in the treatment of obesity, diabetes, and inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and therapeutic potential of Glicentin (Glicentin (1-16)).
合成方法
Glicentin (Glicentin (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while solution-phase peptide synthesis involves the condensation of amino acids in solution. Both methods have been used to synthesize Glicentin (Glicentin (1-16)) with high purity and yield.
科学研究应用
Glicentin (Glicentin (1-16)) has been studied extensively for its potential therapeutic applications. It has been shown to regulate glucose homeostasis by stimulating insulin secretion and inhibiting glucagon secretion. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. In addition, Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
属性
CAS 编号 |
104504-00-9 |
|---|---|
分子式 |
C78H127N25O27 |
分子量 |
1847 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C78H127N25O27/c1-38(2)32-48(95-70(123)51(35-104)98-61(114)42(80)16-10-28-87-77(83)84)67(120)93-45(21-24-56(81)108)66(119)96-49(34-57(82)109)68(121)101-60(40(4)107)73(126)94-47(23-26-59(112)113)65(118)92-46(22-25-58(110)111)64(117)90-43(17-8-9-27-79)62(115)99-52(36-105)69(122)91-44(18-11-29-88-78(85)86)63(116)100-53(37-106)71(124)97-50(33-41-14-6-5-7-15-41)75(128)102-30-12-19-54(102)72(125)89-39(3)74(127)103-31-13-20-55(103)76(129)130/h5-7,14-15,38-40,42-55,60,104-107H,8-13,16-37,79-80H2,1-4H3,(H2,81,108)(H2,82,109)(H,89,125)(H,90,117)(H,91,122)(H,92,118)(H,93,120)(H,94,126)(H,95,123)(H,96,119)(H,97,124)(H,98,114)(H,99,115)(H,100,116)(H,101,121)(H,110,111)(H,112,113)(H,129,130)(H4,83,84,87)(H4,85,86,88)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 |
InChI 键 |
DANBVNZJGPTATL-MDXNAHIXSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
其他 CAS 编号 |
104504-00-9 |
序列 |
RSLQNTEEKSRSFPAP |
同义词 |
glicentin (1-16) proglucagon (1-16) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



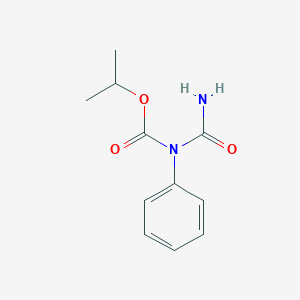
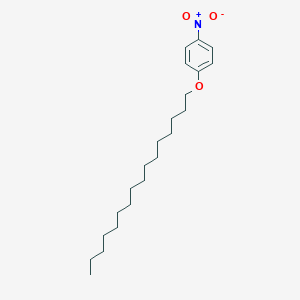

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)

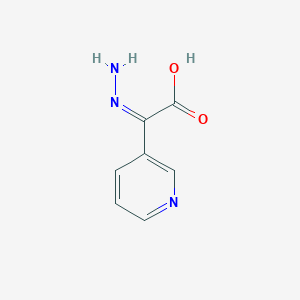
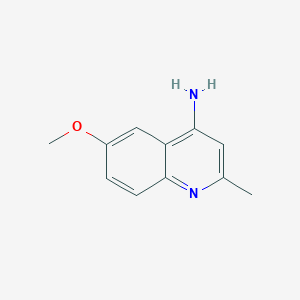

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
